molecular formula C6H10N2 B1618621 Imidazole, tetrahydro-1,3-dimethyl-2-methylene- CAS No. 68738-47-6

Imidazole, tetrahydro-1,3-dimethyl-2-methylene-

Cat. No.: B1618621
CAS No.: 68738-47-6
M. Wt: 110.16 g/mol
InChI Key: INVYBHFLSVDDCL-UHFFFAOYSA-N
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Description

Imidazole, tetrahydro-1,3-dimethyl-2-methylene- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is a derivative of imidazole, which is a fundamental structure in many biologically active molecules. The presence of the tetrahydro and methylene groups in its structure makes it a unique variant with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole, tetrahydro-1,3-dimethyl-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amines with nitriles, followed by cyclization and dehydration steps. For instance, the reaction of a suitable amine with a nitrile in the presence of a nickel catalyst can lead to the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable. These methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. The use of catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) has been reported to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Imidazole, tetrahydro-1,3-dimethyl-2-methylene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Imidazole, tetrahydro-1,3-dimethyl-2-methylene- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole, tetrahydro-1,3-dimethyl-2-methylene- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dimethyl-2-methylideneimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6-7(2)4-5-8(6)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVYBHFLSVDDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218862
Record name Imidazole, tetrahydro-1,3-dimethyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68738-47-6
Record name Imidazole, tetrahydro-1,3-dimethyl-2-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, tetrahydro-1,3-dimethyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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